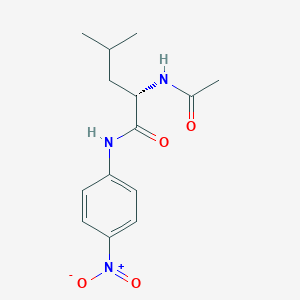

(S)-2-Acetamido-N-(4-nitrofenil)propanamida

Descripción general

Descripción

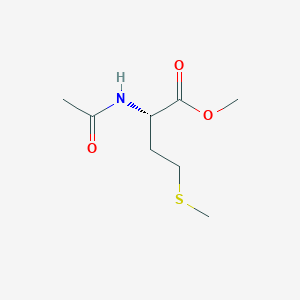

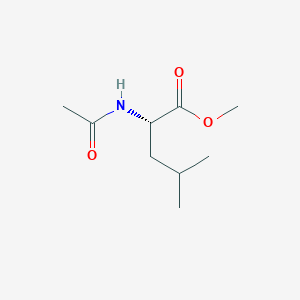

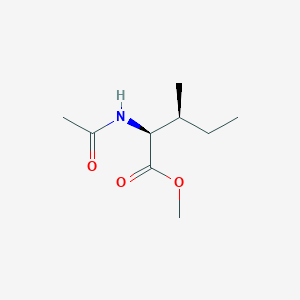

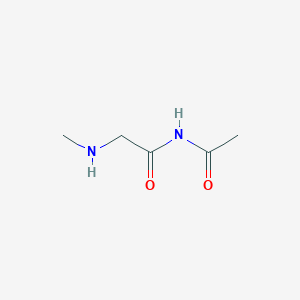

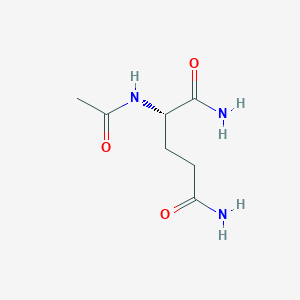

Acetylalanine 4-nitroanilide (AA4NA) is a synthetic compound that has been widely used in scientific research . It is derived from the amino acid alanine and plays a significant role in the synthesis of peptides, proteins, and various biomolecules . By binding to the active sites of these biomolecules, it exerts a notable influence, resulting in alterations to their structure and activity .

Synthesis Analysis

The synthesis of anilines, such as AA4NA, involves various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .Molecular Structure Analysis

The molecular formula of AA4NA is C11H13N3O4, and it has a molecular weight of 251.24 . It has played a crucial role in unraveling the intricate structure and function of proteins and enzymes .Chemical Reactions Analysis

AA4NA has been utilized in various chemical reactions. For instance, it has been used as a test substrate and its hydrolysis was determined by UV spectroscopic measurements . Moreover, the chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years .Physical and Chemical Properties Analysis

AA4NA appears as an off-white to yellow powder . The loss on drying is ≤ 0.5% .Aplicaciones Científicas De Investigación

Cuantificación de Endotoxinas

(S)-2-Acetamido-N-(4-nitrofenil)propanamida se utiliza en el Kit de Cuantificación de Endotoxinas Cromogénicas Pierce de Thermo Scientific, que es un ensayo de detección cromogénica de punto final basado en el ensayo de lisado de amebocitos de Limulus (LAL) . Este ensayo es crucial para detectar los niveles de endotoxinas en productos farmacéuticos y dispositivos médicos, ya que las endotoxinas pueden causar inflamación y toxicidad.

Aplicaciones Antimicrobianas

El derivado del compuesto, ácido nucleico peptídico (PNA), muestra promesa en aplicaciones antimicrobianas. PNA puede silenciar selectivamente la expresión génica, convirtiéndolo en una herramienta valiosa para combatir infecciones bacterianas y virales . This compound puede ser un precursor en la síntesis de tales compuestos basados en PNA.

Monitoreo de la Hidrólisis Enzimática

En la investigación enzimológica, this compound sirve como un sustrato colorimétrico para monitorear la hidrólisis enzimática de los enlaces amida. Esta aplicación es significativa para comprender la cinética y los mecanismos de las proteasas, que son enzimas que hidrolizan los enlaces peptídicos .

Síntesis de Péptidos y Proteínas

This compound es importante en la síntesis de péptidos y proteínas. Se utiliza como un bloque de construcción en la producción de varias biomoléculas, jugando un papel clave en el estudio de la estructura y función de las proteínas y enzimas .

Sustrato de Aminopeptidasa

El compuesto se utiliza como sustrato para la aminopeptidasa microsomal, una enzima que desempeña un papel en la digestión y el metabolismo de las proteínas. Esta aplicación es particularmente relevante en química clínica y ensayos de diagnóstico .

Desarrollo de Sensores Ópticos

This compound está involucrada en el desarrollo de sensores ópticos para detectar gases tóxicos. Estos sensores se basan en el espectro de absorción de compuestos nitrofenil relacionados y tienen aplicaciones en el monitoreo ambiental y la seguridad industrial .

Mecanismo De Acción

Target of Action

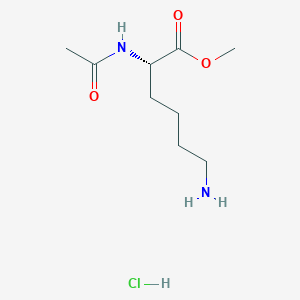

Acetylalanine 4-nitroanilide, also known as Ac-Ala-pNA or (S)-2-Acetamido-N-(4-nitrophenyl)propanamide, primarily targets the enzyme Acylpeptide hydrolase (APEH) . APEH is a member of the prolyl-oligopeptidase class, with a unique substrate specificity . It has been suggested to have a potential oncogenic role .

Mode of Action

The compound Ac-Ala-pNA interacts with APEH by serving as a chromogenic substrate . The aminopeptidase activity of APEH is measured spectrophotometrically using Ac-Ala-pNA . The reaction mixture containing pure APEH is preincubated at 37 °C for 2 minutes .

Biochemical Pathways

The interaction of Ac-Ala-pNA with APEH affects the proteostasis network, a complex network of quality-control processes that regulate the fate of proteins from synthesis to degradation within the cells . Proteolytic enzymes, such as APEH, are essential in carrying out and regulating a plethora of different biological processes such as gene expression, differentiation, and cell death .

Result of Action

The interaction of Ac-Ala-pNA with APEH can lead to significant cellular effects. For instance, in SAOS-2 osteosarcoma cells, a peptide named Ala 3, which was designed from the lead compound SsCEI 4 and screened for APEH inhibition, markedly reduced cell viability via deregulation of the APEH-proteasome system . Furthermore, flow cytometric analysis revealed that Ala 3 anti-proliferative effects were closely related to the activation of a caspase-dependent apoptotic pathway .

Action Environment

The action of Ac-Ala-pNA is likely influenced by various environmental factors within the cell. For example, the proteostasis network, which is affected by Ac-Ala-pNA, is a critical factor in avoiding cellular dysfunction and the propagation of many diseases Therefore, any changes in this network, such as those caused by oxidative stress or other cellular disruptions, could potentially influence the action, efficacy, and stability of Ac-Ala-pNA

Safety and Hazards

AA4NA should be handled with care. It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

Direcciones Futuras

The chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies . Future directions required for understanding this model reaction have been provided in this particular study .

Análisis Bioquímico

Biochemical Properties

Acetylalanine 4-nitroanilide plays a crucial role in biochemical reactions as a substrate for acylaminoacyl peptidases, such as acyl peptide hydrolase. These enzymes catalyze the hydrolysis of the compound, releasing p-nitroaniline, which can be measured spectrophotometrically. Acyl peptide hydrolase degrades monomeric and oligomeric amyloid-beta peptides, highlighting its importance in neurodegenerative disease research . The interaction between Acetylalanine 4-nitroanilide and acyl peptide hydrolase is characterized by the enzyme’s ability to cleave the N-terminal acetylated alanine residue, releasing the chromogenic p-nitroaniline.

Cellular Effects

Acetylalanine 4-nitroanilide influences various cellular processes by serving as a substrate for proteases involved in protein turnover and degradation. In osteosarcoma cells, inhibition of acylpeptide hydrolase using Acetylalanine 4-nitroanilide has been shown to reduce cell viability and induce apoptosis through the activation of caspase-dependent pathways . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a tool for studying protease function and regulation in different cell types.

Molecular Mechanism

The molecular mechanism of Acetylalanine 4-nitroanilide involves its interaction with acyl peptide hydrolase, where it acts as a substrate for the enzyme’s catalytic activity. The enzyme cleaves the N-terminal acetylated alanine residue, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and inhibition. The inhibition of acyl peptide hydrolase by Acetylalanine 4-nitroanilide disrupts the proteasome system, leading to the accumulation of misfolded proteins and subsequent cellular stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetylalanine 4-nitroanilide can vary over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods. Long-term studies have shown that the inhibition of acyl peptide hydrolase by Acetylalanine 4-nitroanilide can lead to sustained cellular stress and altered protein homeostasis . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Acetylalanine 4-nitroanilide in animal models are dose-dependent, with varying outcomes observed at different concentrations. At lower doses, the compound effectively inhibits acyl peptide hydrolase activity without causing significant toxicity. Higher doses may lead to adverse effects, including cellular toxicity and disruption of normal physiological processes . Understanding the dosage effects is essential for optimizing the use of Acetylalanine 4-nitroanilide in preclinical studies and ensuring its safety and efficacy.

Metabolic Pathways

Acetylalanine 4-nitroanilide is involved in metabolic pathways related to protein degradation and turnover. The compound interacts with acyl peptide hydrolase, which catalyzes the hydrolysis of N-terminal acetylated peptides, releasing N-acetylated amino acids . This interaction plays a critical role in maintaining protein homeostasis and regulating metabolic flux. The compound’s involvement in these pathways highlights its importance in studying protease function and metabolic regulation.

Transport and Distribution

Within cells and tissues, Acetylalanine 4-nitroanilide is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its affinity for these transporters, affecting its overall activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical assays and ensuring accurate interpretation of experimental results.

Subcellular Localization

Acetylalanine 4-nitroanilide’s subcellular localization is primarily cytoplasmic, where it interacts with acyl peptide hydrolase and other proteases involved in protein degradation . The compound’s activity and function can be influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific cellular compartments. Understanding the subcellular localization of Acetylalanine 4-nitroanilide is crucial for elucidating its role in cellular processes and optimizing its use in research applications.

Propiedades

IUPAC Name |

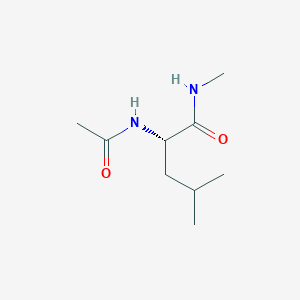

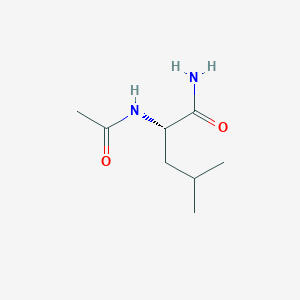

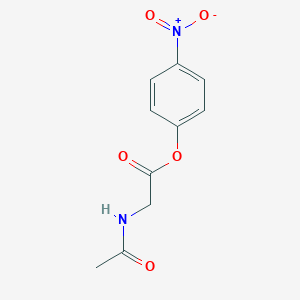

(2S)-2-acetamido-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-7(12-8(2)15)11(16)13-9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,12,15)(H,13,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYZSYDGJGVCHS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189532 | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35978-75-7 | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-acetylalanine 4-nitroanilide help researchers study N-acetylalanine aminopeptidase?

A1: N-acetylalanine 4-nitroanilide acts as a chromogenic substrate for N-acetylalanine aminopeptidase. This means that when the enzyme cleaves the N-acetylalanine moiety from the molecule, it releases 4-nitroaniline. This product can be easily detected and quantified through spectrophotometry due to its distinct absorbance properties. Therefore, researchers can use N-acetylalanine 4-nitroanilide to measure the activity of the N-acetylalanine aminopeptidase enzyme, determine its kinetic parameters (such as Km and Vmax), and study the factors that influence its activity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.